Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the cyclobutane ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the cyclobutane ring.
Substitution: Various substituents can be introduced to the piperidine or cyclobutane rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups to the piperidine or cyclobutane rings.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Uniqueness
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate is unique due to its specific ring structure, which can impart different chemical and biological properties compared to its analogs. The presence of the cyclobutane ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11/h10-11,15,17H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBQEKACHQGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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